

Introduction: The Strategic Value of Diazaspiro[2.5]octane Scaffolds in Medicinal Chemistry

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Compound of Interest

Compound Name: **4-Boc-4,7-diazaspiro[2.5]octane**

Cat. No.: **B1532698**

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In the landscape of modern drug discovery, the architectural complexity of a molecule is a critical determinant of its biological activity and pharmacokinetic profile. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as privileged scaffolds. They introduce three-dimensional complexity and conformational rigidity, which can significantly enhance binding affinity and selectivity for biological targets. Within this class, the diazaspiro[2.5]octane core is of particular interest.

This guide focuses on tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate, commonly known as **4-Boc-4,7-diazaspiro[2.5]octane**. With its unique spirocyclic structure containing a cyclopropane ring fused to a piperazine ring, this compound serves as a versatile building block in organic synthesis.^[1] The presence of a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms provides a crucial handle for controlled, multi-step synthetic sequences, making it an invaluable intermediate in the construction of complex heterocyclic compounds for pharmaceutical development.^[1] This document serves as a technical resource for researchers and drug development professionals, detailing the compound's properties, commercial availability, synthesis, and applications.

Physicochemical Profile and Specifications

The utility of **4-Boc-4,7-diazaspiro[2.5]octane** in synthesis is underpinned by its distinct physicochemical properties. The Boc group not only protects one of the amine functionalities

but also modulates the molecule's solubility and stability. It is readily cleaved under mild acidic conditions, allowing for precise deprotection at the desired synthetic step.[\[1\]](#)

Physically, it appears as an off-white to light yellow solid or crystalline powder.[\[1\]](#)[\[2\]](#) Standard commercial grades typically offer a purity of 98% or higher, as verified by Gas Chromatography (GC).[\[2\]](#)[\[3\]](#) These attributes ensure its suitability for the rigorous demands of pharmaceutical synthesis.[\[1\]](#)

Table 1: Key Physicochemical Properties of **4-Boc-4,7-diazaspiro[2.5]octane**

Property	Value	Source(s)
CAS Number	674792-08-6	[1] [4] [5]
Molecular Formula	C ₁₁ H ₂₀ N ₂ O ₂	[1] [5]
Molecular Weight	212.29 g/mol	[1] [5]
Appearance	Off-white to light yellow solid/powder	[1] [2]
Boiling Point	301.3°C at 760 mmHg	[1]
Density	~1.1 g/cm ³	[1]
Flash Point	136°C	[1]
Refractive Index	1.521	[1]
Melting Point	51.0 to 55.0 °C	[2]
Purity (Typical)	>98.0% (GC)	[2] [3]

Commercial Availability and Sourcing

4-Boc-4,7-diazaspiro[2.5]octane is readily available from a variety of chemical suppliers, catering to both small-scale research and bulk manufacturing needs.[\[6\]](#) When sourcing this intermediate, key considerations include purity, available quantities, lead times, and the supplier's quality control capabilities. For large-scale projects, partnering with a manufacturer that can provide process development support is advantageous.[\[6\]](#)

Table 2: Representative Commercial Suppliers of **4-Boc-4,7-diazaspiro[2.5]octane**

Supplier	Purity	Available Quantities	Notes
TCI Chemicals	>98.0% (GC)	Gram to multi-gram scale	Offers detailed specifications including melting point. [2] [7]
Ivy Fine Chemicals	Not specified	100mg to 25g+ (Bulk available)	Provides a range of pre-packaged quantities with clear pricing. [8]
BLDpharm	Not specified	Inquire for details	Provides access to analytical data like NMR and HPLC. [9]
Apollo Scientific	98%	250mg to 100g	Lists specific pricing for various quantities. [3]
ChemicalBook	99%	Gram to Kilogram scale	Aggregates multiple suppliers, often from China. [4]
Pharmaffiliates	Not specified	Inquire for details	Marketed as a research chemical. [5]

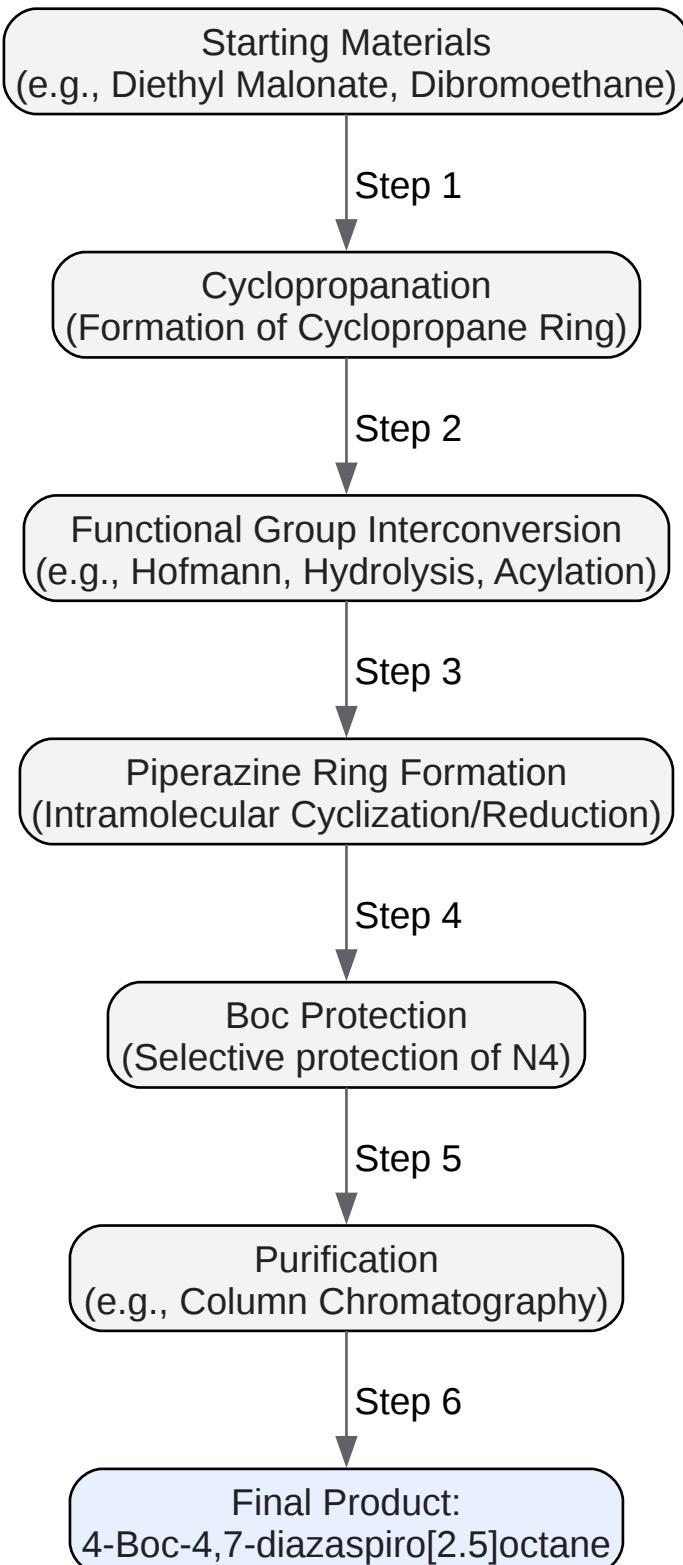
Note: Availability, pricing, and stock levels are subject to change. It is recommended to contact suppliers directly for the most current information.

Synthesis and Manufacturing Insights

While readily available commercially, understanding the synthetic routes to **4-Boc-4,7-diazaspiro[2.5]octane** provides valuable context for process development and cost analysis. Several synthetic methods have been patented, often starting from simple, inexpensive raw materials like diethyl malonate.[\[10\]](#)[\[11\]](#) These methods typically involve a series of reactions

including cyclization, hydrolysis, acylation, and reduction to construct the core spirocyclic structure.[10][12]

The diagram below illustrates a generalized workflow for the synthesis, highlighting the key transformations required to build the diazaspiro[2.5]octane framework and introduce the Boc protecting group.

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Caption: Generalized workflow for the synthesis of **4-Boc-4,7-diazaspiro[2.5]octane**.

Representative Synthetic Protocol

The following protocol is a representative synthesis adapted from methodologies described in patent literature.[\[10\]](#)[\[11\]](#)

Objective: To synthesize tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate.

Step 1: Synthesis of Diethyl 1,1-cyclopropanedicarboxylate

- To a reaction vessel containing DMF, add diethyl malonate, 1,2-dibromoethane, and potassium carbonate.
- Heat the mixture to 80°C and reflux for approximately 15-16 hours, monitoring the reaction by TLC.
- After cooling, filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure to yield the crude product.

Step 2: Formation of the Unprotected Diazaspiro[2.5]octane Core

- The diethyl 1,1-cyclopropanedicarboxylate is carried through a series of transformations (e.g., Hofmann reaction, hydrolysis, acylation, and cyclization/reduction) to form the parent 4,7-diazaspiro[2.5]octane. These steps are complex and require careful control of reaction conditions.

Step 3: Selective Boc Protection

- Dissolve the crude 4,7-diazaspiro[2.5]octane in a suitable solvent such as ethanol (EtOH).
- Cool the solution to below 5°C in an ice bath.
- Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in the same solvent.
- Allow the reaction to slowly warm to room temperature and stir for 12-14 hours.
- Monitor the reaction for completion using TLC.
- Upon completion, filter the reaction mixture and remove the solvent under vacuum.

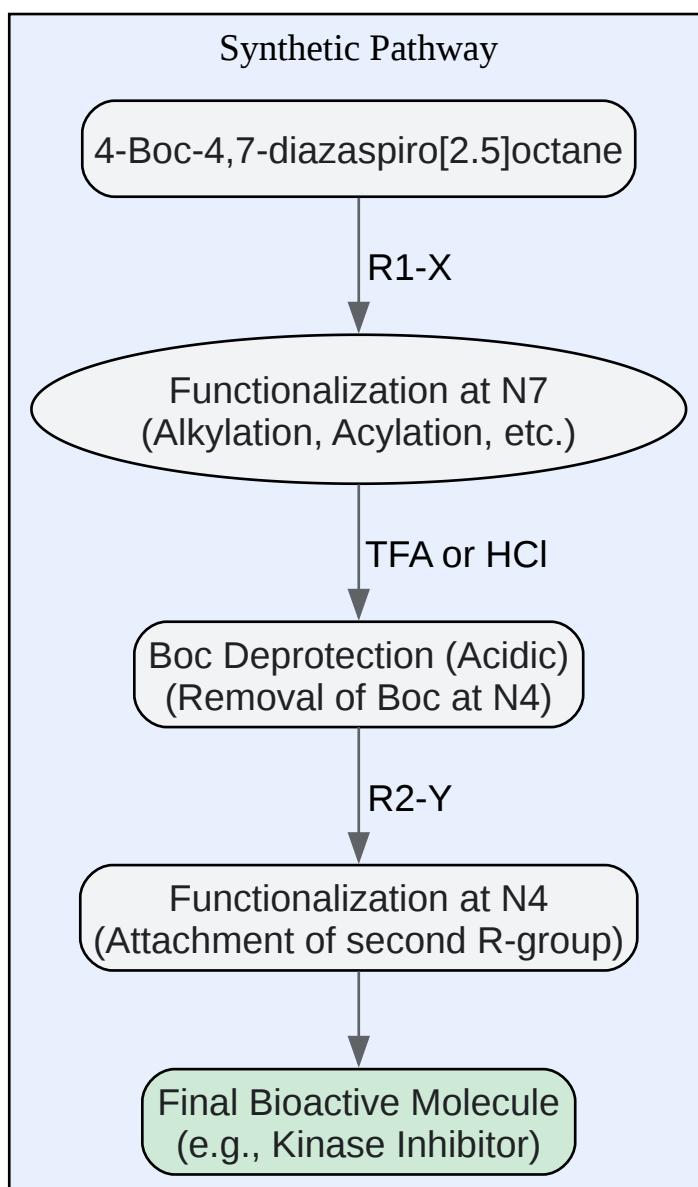
- Purify the resulting crude product by column chromatography to obtain pure **4-Boc-4,7-diazaspiro[2.5]octane**.

Causality and Trustworthiness: This multi-step synthesis is designed to build the complex spirocycle from simple precursors. The final Boc protection step is critical; by carefully controlling stoichiometry and temperature, the Boc group is selectively installed on one of the two non-equivalent nitrogen atoms, yielding the desired intermediate for subsequent synthetic manipulations. Each step requires analytical validation (TLC, NMR) to ensure the reaction has proceeded as expected before moving to the next.

Applications in Drug Development

4-Boc-4,7-diazaspiro[2.5]octane is primarily used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).^[6] Its rigid, three-dimensional structure is a desirable feature for designing molecules that can fit into specific enzyme active sites or receptor binding pockets.

The unprotected secondary amine serves as a key point for diversification, allowing for the attachment of various functional groups or side chains, while the Boc-protected amine can be deprotected later in the synthesis to enable further modification. This dual functionality is highly valuable in constructing compound libraries for lead optimization. It has been identified as a building block in the synthesis of enzyme inhibitors, such as those targeting kinases (e.g., PI3K, mTOR, JAK), which are crucial in cancer and immunology research.^{[10][13]}



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